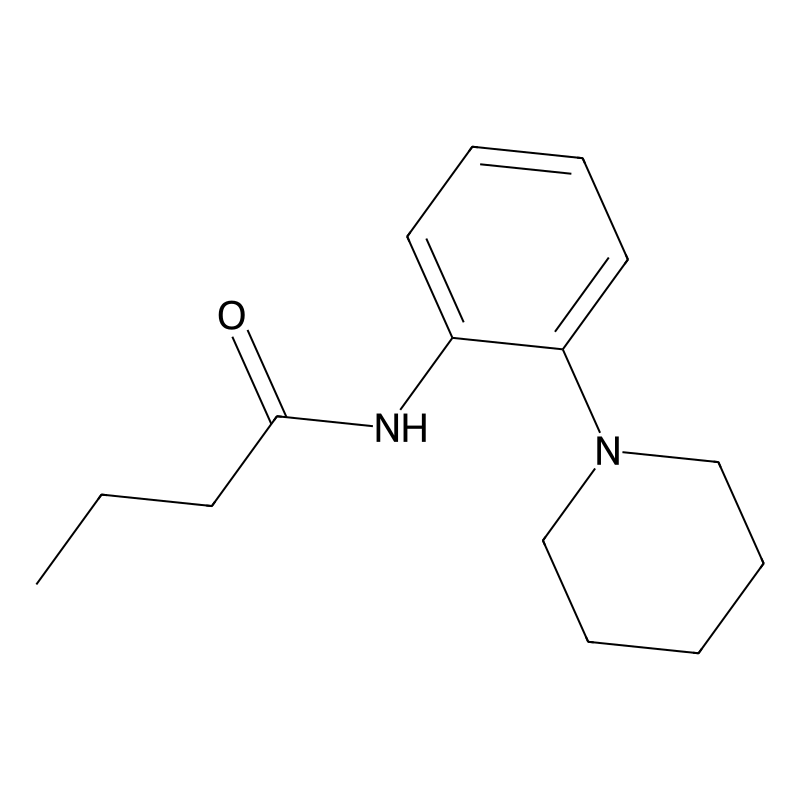

N-(2-piperidin-1-ylphenyl)butanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-piperidin-1-ylphenyl)butanamide is a chemical compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further linked to a butanamide moiety. This compound is significant in medicinal chemistry due to its structural features that are common in various pharmaceuticals, contributing to its biological activities and potential therapeutic applications. The molecular formula is , and it exhibits properties typical of amides, including stability under various conditions and the ability to participate in hydrogen bonding.

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, yielding amines or alcohols.

- Substitution: The phenyl ring may undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by concentrated nitric acid and sulfuric acid mixtures.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry .

Research indicates that N-(2-piperidin-1-ylphenyl)butanamide exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The piperidine ring enhances binding affinity to biological targets, which may include enzymes and receptors involved in disease pathways. The specific mechanisms of action are still under exploration, but they likely involve modulation of key biological processes .

The synthesis of N-(2-piperidin-1-ylphenyl)butanamide typically involves the following steps:

- Nucleophilic Substitution: The reaction of 2-chlorobenzonitrile with piperidine under basic conditions (using sodium hydride or potassium carbonate) at temperatures ranging from 80°C to 120°C.

- Amidation: Following the formation of the piperidine-substituted phenyl compound, it is reacted with butanoyl chloride to introduce the butanamide moiety.

In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield, optimizing reaction conditions through the use of catalysts .

N-(2-piperidin-1-ylphenyl)butanamide has a variety of applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is explored for its potential therapeutic effects, particularly against microbial infections and cancer.

- Industry: It is utilized in developing new materials and chemical processes, reflecting its versatility in both laboratory and industrial contexts .

Studies on N-(2-piperidin-1-ylphenyl)butanamide's interactions with biological macromolecules are ongoing. These investigations focus on its binding affinity to specific receptors and enzymes, aiming to elucidate its mechanism of action. Understanding these interactions can facilitate the design of more effective derivatives with enhanced potency and selectivity in therapeutic applications .

Several compounds share structural similarities with N-(2-piperidin-1-ylphenyl)butanamide. Key examples include:

- N-(piperidine-4-yl)benzamide: Known for its anticancer properties.

- N-(2-piperidin-1-ylphenyl)acetamide: Similar structure but contains an acetamide group instead of butanamide.

Comparison TableCompound Name Structural Features Notable Properties N-(2-piperidin-1-ylphenyl)butanamide Piperidine ring + phenyl + butanamide Potential antimicrobial and anticancer N-(piperidine-4-yl)benzamide Piperidine + benzene ring Anticancer activity N-(2-piperidin-1-ylphenyl)acetamide Piperidine + phenyl + acetamide Similar biological activities

Uniqueness

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(2-piperidin-1-ylphenyl)butanamide | Piperidine ring + phenyl + butanamide | Potential antimicrobial and anticancer |

| N-(piperidine-4-yl)benzamide | Piperidine + benzene ring | Anticancer activity |

| N-(2-piperidin-1-ylphenyl)acetamide | Piperidine + phenyl + acetamide | Similar biological activities |

N-(2-piperidin-1-ylphenyl)butanamide stands out due to its specific combination of the piperidine ring and butanamide moiety. This unique structure contributes to distinct biological activities and chemical reactivity compared to other similar compounds, making it a valuable candidate for further research .